REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:17]=CC=CC=2C(O)=O)=[CH:5][CH:4]=1)#C.C1N=CN(C(N2C=NC=C2)=[O:24])C=1.[NH:30]1[CH2:35][CH2:34][O:33][CH2:32][CH2:31]1>C1COCC1>[C:9]([C:6]1[CH:5]=[CH:4][C:3]([C:1]([N:30]2[CH2:35][CH2:34][O:33][CH2:32][CH2:31]2)=[O:24])=[CH:8][CH:7]=1)#[CH:17]
|
Name
|
|
Quantity
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2.11 mL
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at 60° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The complete mixture is stirred
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 5 h and at r.t. for 24 h
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
The solvent is removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue is purified by column chromatography (silica gel, EtOAc 100%)
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C(#C)C1=CC=C(C=C1)C(=O)N1CCOCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |